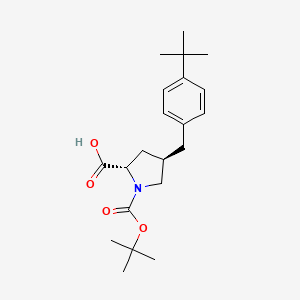

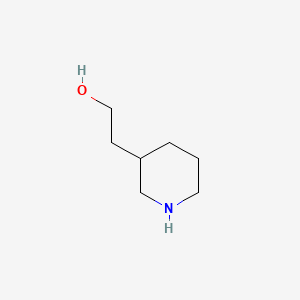

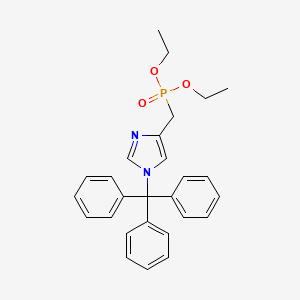

![molecular formula C13H15NO B1350448 [4-(2,5-diméthyl-1H-pyrrol-1-yl)phényl]méthanol CAS No. 773870-17-0](/img/structure/B1350448.png)

[4-(2,5-diméthyl-1H-pyrrol-1-yl)phényl]méthanol

Vue d'ensemble

Description

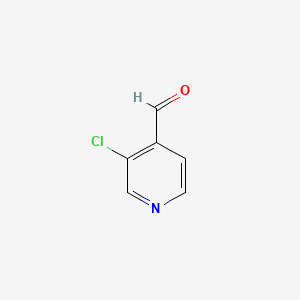

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol” is a chemical compound that has been studied for various applications. It appears as a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dimethylpyrrole with acetophenone to produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)acetophenone. This product is then reacted with trimethyl borate under reducing conditions to yield [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol .Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring attached to a methanol group through a 2,5-dimethyl-1H-pyrrol-1-yl group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical and Chemical Properties Analysis

As mentioned earlier, this compound is a white to light yellow crystalline solid. It is soluble in many organic solvents but has low solubility in water .Applications De Recherche Scientifique

Agents antibactériens, antifongiques et antituberculeux

Une série d'analogues d'hydrazide d'acide benzoïque 4-(2,5-diméthylpyrrol-1-yl)/4-pyrrol-1-yl a été synthétisée . Ces composés ont été évalués pour leurs activités antibactériennes, antifongiques et antituberculeuses préliminaires in vitro contre la souche Mycobacterium tuberculosis H37Rv . Douze de ces composés ont présenté une bonne activité antimicrobienne, avec des valeurs de concentration minimale inhibitrice (CMI) de 1 à 4 µg mL−1 .

Inhibition des enzymes énoyl ACP réductase et DHFR

La majorité des molécules synthétisées ont présenté une action appréciable contre les enzymes DHFR et énoyl ACP réductase . Ces enzymes sont essentielles à la survie de nombreuses bactéries, ce qui en fait des cibles attractives pour le développement de nouveaux agents antibactériens .

Propriétés antituberculeuses

Plusieurs composés ont présenté une bonne activité antituberculeuse in vitro avec des valeurs de CMI de 1 à 2 µg mL−1 . Certains des composés synthétisés ont également présenté de fortes propriétés antituberculeuses .

Étude d'amarrage moléculaire

Afin de déterminer le mode d'action potentiel des composés synthétisés, une étude d'amarrage moléculaire a été menée . Les résultats ont révélé des interactions de liaison avec les sites actifs de la dihydrofolate réductase et de l'énoyl ACP réductase .

Activité cytotoxique

Certains composés du titre ont également été évalués pour leur activité cytotoxique (IC50) contre les lignées cellulaires de mammifères Vero et A549 (adénocarcinome pulmonaire) . Les résultats révèlent que ces composés présentent une activité antituberculeuse à des concentrations non cytotoxiques .

Amélioration de la productivité cellulaire spécifique

La relation structure-activité du MPPB a été évaluée en utilisant les composés correspondant aux structures partielles du MPPB comme additifs dans des cultures discontinues . Il a été démontré que le 2,5-diméthylpyrrole améliorait la productivité cellulaire spécifique .

Mécanisme D'action

Target of Action

The primary targets of 4-(2,5-Dimethylpyrrol-1-yl)benzyl alcohol are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the bacterial metabolic processes .

Biochemical Pathways

The compound affects the fatty acid synthesis and folate metabolism pathways in bacteria . By inhibiting the Enoyl ACP Reductase and DHFR enzymes, it disrupts these pathways, leading to impaired bacterial growth and proliferation .

Pharmacokinetics

The compound’s effectiveness against dhfr and enoyl acp reductase enzymes suggests that it has sufficient bioavailability to interact with these targets .

Result of Action

The compound’s action results in the inhibition of bacterial growth and proliferation . It has shown strong antibacterial and antitubercular properties, with several synthesized compounds exhibiting good in vitro antitubercular activity .

Safety and Hazards

Orientations Futures

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Analyse Biochimique

Biochemical Properties

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the ubiquitin-proteasome system, which is crucial for protein degradation and regulation . The compound’s interactions with these enzymes suggest that it may influence protein stability and turnover, thereby affecting various cellular processes.

Cellular Effects

The effects of [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the ubiquitin-proteasome system can lead to changes in protein degradation rates, which in turn can affect cell cycle regulation and apoptosis . Additionally, its impact on mitochondrial function and autophagy processes has been noted, suggesting a role in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol exerts its effects through binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in the ubiquitin-proteasome system, thereby inhibiting or activating these enzymes . This binding can lead to changes in gene expression and protein synthesis, ultimately influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to alter cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.

Metabolic Pathways

[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol is involved in various metabolic pathways, including those related to protein degradation and lipid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its role in the ubiquitin-proteasome system highlights its importance in maintaining protein homeostasis and regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution within tissues is also influenced by its binding affinity to various biomolecules.

Subcellular Localization

The subcellular localization of [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol is critical for its activity and function. The compound has been found to localize to specific organelles, such as mitochondria and lysosomes, where it participates in key biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell.

Propriétés

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUMZSUGZEFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377290 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773870-17-0 | |

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.